molecular formula C5H8N4O B1278550 5-Amino-N-methyl-1H-pyrazole-4-carboxamide CAS No. 77937-05-4

5-Amino-N-methyl-1H-pyrazole-4-carboxamide

Cat. No. B1278550
CAS RN: 77937-05-4
M. Wt: 140.14 g/mol
InChI Key: YBUNJKBHLIWUPV-UHFFFAOYSA-N
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Description

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group at the 5-position, a methyl group on the nitrogen atom, and a carboxamide group at the 4-position of the pyrazole ring. This structure makes it a valuable building block for the creation of compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of derivatives of 5-amino-1H-pyrazole-4-carboxamide can be achieved through various routes. For instance, 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides can be synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . Another method involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide, which includes a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carboxamide derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons in the crystal structure .

Chemical Reactions Analysis

5-Amino-1H-pyrazole-4-carboxamide derivatives undergo a variety of chemical reactions to yield different heterocyclic compounds. For instance, the reaction with acetylacetone and arylidenemalononitriles leads to the formation of pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes results in Schiff bases . Additionally, these derivatives can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carboxamide derivatives are closely related to their molecular structure. The presence of functional groups such as the amino and carboxamide groups contributes to their reactivity and the formation of hydrogen bonds, which can influence their crystalline structures and solubility. The properties of these compounds are typically characterized using analytical and spectroscopic data, which is essential for understanding their potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is utilized in the synthesis of various derivatives with potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were tested for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). Similarly, Hafez et al. (2013) developed pyrazolo[1,5-a]-pyrimidine derivatives from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, exploring their antitumor activities against various human cancer cell lines (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Utility in Heterocyclic Synthesis

El‐Mekabaty (2014) reviewed the use of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing heterocyclic compounds with pharmacological interest, demonstrating its versatility in medicinal chemistry (El‐Mekabaty, 2014).

Novel Synthetic Pathways

Bobko et al. (2012) proposed a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, expanding the synthetic versatility of pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012).

Antiviral and Antibacterial Applications

Zhang et al. (2012) explored the biological activity of bis-pyrazole compounds, including those derived from 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, against tobacco mosaic virus (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012). Additionally, Murlykina et al. (2017) evaluated the antibacterial activity of heterocycles derived from 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions (Murlykina, Kornet, Desenko, Shishkina, Shishkin, Brazhko, Musatov, Van der Eycken, & Chebanov, 2017).

Biochemical Analysis

Biochemical Properties

5-Amino-N-methyl-1H-pyrazole-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound interacts with FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves covalent binding to the active site of the receptors, leading to irreversible inhibition. This interaction is significant in the context of cancer therapy, where aberrant FGFR signaling is often implicated.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, such as NCI-H520 lung cancer cells and SNU-16 gastric cancer cells, the compound has been shown to suppress cell proliferation by inhibiting FGFR signaling . This inhibition leads to alterations in cell signaling pathways, affecting gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to the ATP-binding pocket of FGFRs . This binding prevents the phosphorylation of tyrosine residues, a critical step in FGFR activation and subsequent signal transduction. By inhibiting FGFR activity, the compound disrupts downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which are essential for cell survival and proliferation. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro have shown that the compound maintains its inhibitory effects on FGFRs, leading to sustained suppression of cancer cell proliferation. In vivo studies are necessary to fully understand the long-term effects and potential degradation products of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways involve enzymes such as cytochrome P450s, which catalyze oxidation reactions, and transferases, which facilitate conjugation reactions. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature allows it to be readily absorbed and distributed in aqueous environments. Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells, while binding proteins help maintain its solubility and prevent precipitation. The localization and accumulation of the compound in specific tissues are influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its ability to reach and bind to these receptors. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function. Understanding the targeting signals and mechanisms that direct the compound to specific cellular compartments is essential for optimizing its therapeutic potential.

properties

IUPAC Name

5-amino-N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUNJKBHLIWUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445603
Record name 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77937-05-4
Record name 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-N-methyl-1H-pyrazole-4-carboxamide
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